Cas no 1804203-45-9 (Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate)
Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate
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- Inchi: 1S/C11H10BrClO3/c1-6(14)10(13)7-3-4-9(12)8(5-7)11(15)16-2/h3-5,10H,1-2H3
- InChI Key: JOQKCEOIAYFAJE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C(=O)OC)C(C(C)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 282
- XLogP3: 2.8
- Topological Polar Surface Area: 43.4
Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015013838-250mg |
Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate |
1804203-45-9 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
| Alichem | A015013838-500mg |
Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate |
1804203-45-9 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
| Alichem | A015013838-1g |
Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate |
1804203-45-9 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate
Recent Advances in the Study of Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate (CAS: 1804203-45-9) and Its Applications in Chemical Biology and Pharmaceutical Research
Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate (CAS: 1804203-45-9) is a chemically synthesized compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bromo and chloro functional groups, serves as a versatile intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting inflammatory diseases and cancer.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate as a key precursor in the synthesis of small-molecule inhibitors for protein kinases. The study highlighted its efficacy in forming stable covalent bonds with target proteins, thereby enhancing the inhibitory activity of the resulting compounds. This finding opens new avenues for the design of kinase inhibitors with improved selectivity and potency.
Another significant development was reported in a 2024 ACS Chemical Biology article, where the compound was utilized in the development of proteolysis-targeting chimeras (PROTACs). The researchers demonstrated that Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate could be effectively incorporated into PROTAC molecules to facilitate the degradation of disease-causing proteins. This approach holds promise for targeting previously undruggable proteins, offering a potential breakthrough in the treatment of neurodegenerative diseases and certain cancers.
Further research has also explored the compound's utility in chemical biology tools. A 2023 study in Nature Chemical Biology detailed its use in the development of activity-based probes (ABPs) for studying enzyme activity in live cells. The bromo and chloro functional groups of Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate were found to be critical for the probes' ability to selectively label target enzymes, providing valuable insights into enzyme dynamics and function.
Despite these advancements, challenges remain in optimizing the synthetic routes for Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate to improve yield and scalability. Recent efforts, as documented in a 2024 Organic Process Research & Development paper, have focused on green chemistry approaches to reduce the environmental impact of its production. These efforts are crucial for ensuring the compound's sustainable use in large-scale pharmaceutical applications.
In conclusion, Methyl 2-bromo-5-(1-chloro-2-oxopropyl)benzoate (CAS: 1804203-45-9) represents a promising compound with diverse applications in chemical biology and drug discovery. Its unique chemical properties and versatility make it a valuable tool for researchers aiming to develop novel therapeutic strategies. Future studies are expected to further elucidate its potential and address existing challenges in its synthesis and application.
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